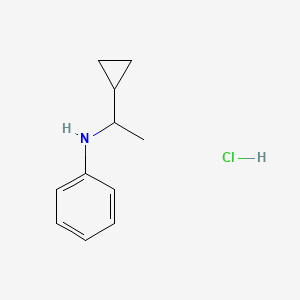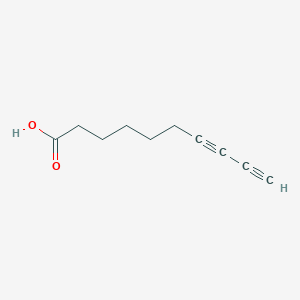
n-Methyl-n-(2-hydroxyethyl)acrylamide
Vue d'ensemble
Description
n-Methyl-n-(2-hydroxyethyl)acrylamide is an organic compound with the chemical formula C5H9NO2. It is a monomer used in various polymerization processes due to its unique properties, such as low vapor pressure and high reactivity in photo-polymerization. This compound is known for its resistance to hydrolysis and its ability to form hard coating films .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
n-Methyl-n-(2-hydroxyethyl)acrylamide can be synthesized through several methods:
Direct Method: This involves the reaction of carboxylic acids with ethanolamine under specific conditions.
Ester Exchange Method: This method uses carboxylic acid methyl esters and ethanolamine to undergo ester exchange reactions.
Acyl Chloride Method: This involves the reaction of acyl chlorides with ethanolamine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the above-mentioned reactions are carried out under controlled temperatures and pressures to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
n-Methyl-n-(2-hydroxyethyl)acrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize with acrylate and methacrylate monomers to form copolymers.
Hydrolysis: Despite its resistance, it can still undergo hydrolysis under extreme conditions.
Addition Reactions: The compound can participate in addition reactions due to the presence of the double bond in the acrylamide group.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Strong acids or bases can catalyze the hydrolysis reaction.
Addition Reactions: Various nucleophiles can add to the double bond under suitable conditions.
Major Products
Applications De Recherche Scientifique
n-Methyl-n-(2-hydroxyethyl)acrylamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of n-Methyl-n-(2-hydroxyethyl)acrylamide involves its ability to polymerize and form cross-linked networks. The hydroxyl and amide groups in the molecule participate in hydrogen bonding and other interactions, leading to the formation of stable polymeric structures. These polymers can interact with various biological and chemical systems, making them useful in a wide range of applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
n-Methyl-n-(2-hydroxyethyl)acrylamide is unique due to its combination of hydroxyl and amide functionalities, which provide it with superior hydrolysis resistance and adhesion properties compared to other similar compounds. Its high reactivity in photo-polymerization also sets it apart, making it highly valuable in applications requiring durable and stable coatings .
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-N-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-6(9)7(2)4-5-8/h3,8H,1,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHUMZYFJVMWRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435923 | |
| Record name | n-methyl-n-(2-hydroxyethyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17225-73-9 | |
| Record name | n-methyl-n-(2-hydroxyethyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide](/img/structure/B3379661.png)
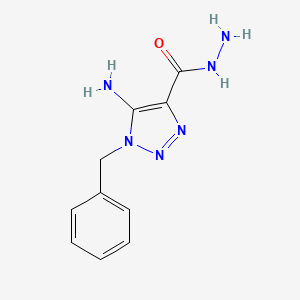
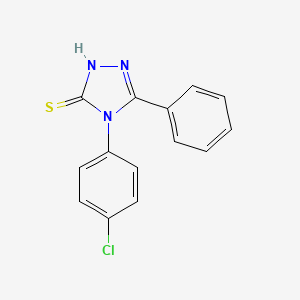
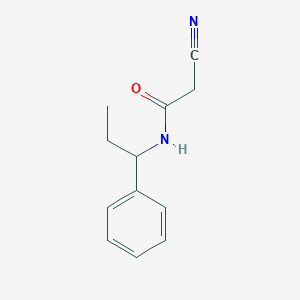
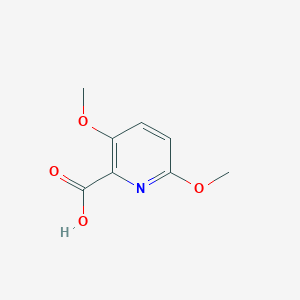
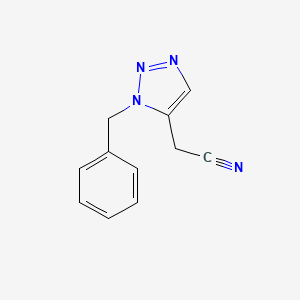
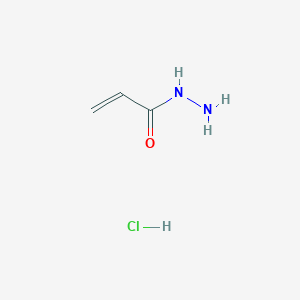
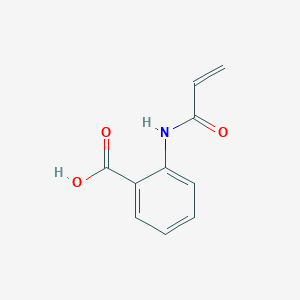
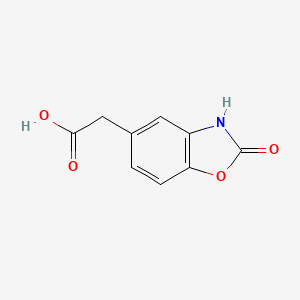
![methyl (2S)-2-[(furan-2-yl)formamido]propanoate](/img/structure/B3379712.png)
